![molecular formula C21H25N5O2S2 B2502124 N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899749-27-0](/img/structure/B2502124.png)
N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. This compound is part of a broader class of compounds that have been synthesized and studied for various biological activities, including psychotropic, anti-inflammatory, cytotoxic, and antimicrobial effects .
Synthesis Analysis
The synthesis of related N-(benzo[d]thiazol-2-yl)acetamide derivatives involves multiple steps, starting with the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by further reactions with different agents such as hydrazine hydrate and various other compounds to introduce additional functional groups and create a diverse set of derivatives . The structures of these synthesized compounds are confirmed using techniques such as 1H NMR, 13C NMR, IR spectroscopy, mass spectrometry, and elemental analysis .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a benzothiazole moiety linked to an acetamide group, which is further modified by various substituents. A single crystal X-ray study has been reported for one of the derivatives to determine its conformational features, which can be crucial for understanding the biological activity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of multiple functional groups, which can undergo protonation. For instance, the pKa determination study of similar derivatives has shown that the first protonation occurs on the nitrogen of the imidazole ring, while the second protonation occurs on the nitrogen of the benzothiazole ring . These protonation events are significant as they can affect the compound's interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives, such as their acidity constants, have been determined using UV spectroscopic studies. The pKa values of these compounds vary, indicating differences in their acid-base behavior, which can influence their solubility, absorption, and distribution in biological systems . The physicochemical characterization also includes the determination of their solubility, melting points, and stability, which are essential parameters for drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized and characterized, focusing on their potential as antibacterial agents. These compounds were developed through a sequence of reactions involving 2-aminobenzothiazole, chloroacetyl chloride, hydrazine hydrate, and 4,7-dichloroquinoline. Their structural characterization was achieved using elemental analyses and various spectroscopic techniques, indicating a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria when compared to standard drugs (Bhoi, Borad, Parmar, & Patel, 2015).
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity. Compounds such as 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide showed broad-spectrum antitumor activity, being 1.5–3.0-fold more potent than the control 5-FU. Molecular docking studies suggested a similar binding mode to erlotinib, highlighting the potential of these compounds in antitumor strategies (Al-Suwaidan et al., 2016).
Corrosion Inhibition
Benzothiazole derivatives were investigated for their corrosion inhibiting effect against steel in acidic environments. Two derivatives, namely BTC 6 T and BTC 8 T, demonstrated superior inhibition efficiencies and stability compared to previously reported inhibitors. Their adsorption onto steel surfaces, potentially through both physical and chemical means, was supported by experimental results and quantum chemical parameters, suggesting their efficacy in protecting steel from corrosion (Hu et al., 2016).
Anticholinesterase Properties
Benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized and evaluated for their anticholinesterase properties. These compounds, especially those with dimethylamino ethyl or propyl substituents, were identified as potential anticholinesterase agents, indicating their potential use in conditions requiring acetylcholinesterase inhibition (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S2/c1-25(2)11-12-26-16-9-5-3-7-14(16)19(24-21(26)28)29-13-18(27)23-20-22-15-8-4-6-10-17(15)30-20/h4,6,8,10H,3,5,7,9,11-13H2,1-2H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXAFNJCZBUHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2502044.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2502046.png)
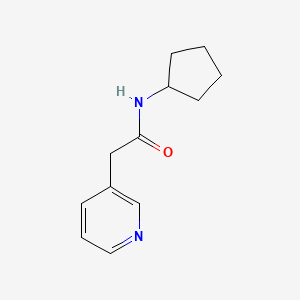
![2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2502049.png)
![6-Tert-butyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2502050.png)
![4-[(E)-2-(3-methoxyphenyl)vinyl]phenol](/img/structure/B2502051.png)

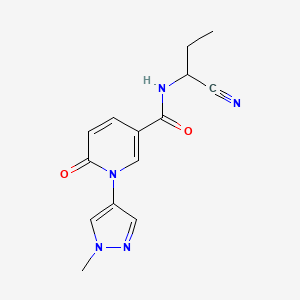
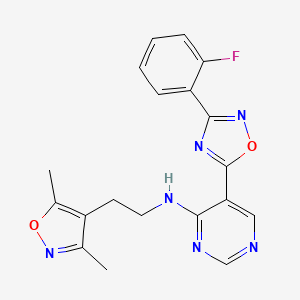
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2502059.png)
![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)
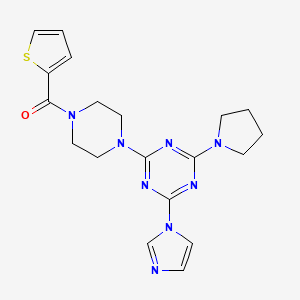
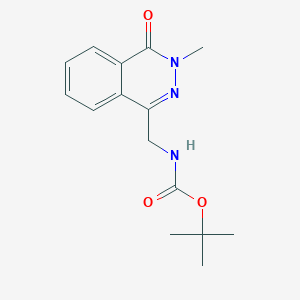
![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)